

# Technical Monograph: 5-Chloro-2,4-difluorophenylacetonitrile

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## Compound of Interest

Compound Name: 5-Chloro-2,4-difluorophenylacetonitrile  
CAS No.: 1429422-26-3  
Cat. No.: B1432692

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CAS: 1429422-26-3 | Formula: C<sub>8</sub>H<sub>4</sub>ClF<sub>2</sub>N | M.W.: 187.57 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Part 1: Molecular Architecture & Physicochemical Profile

### Compound Identity

**5-Chloro-2,4-difluorophenylacetonitrile** is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) It belongs to the class of phenylacetonitriles, characterized by a methylene spacer separating the aromatic ring from the nitrile functionality.[\[5\]](#)

The specific substitution pattern (2,4-difluoro-5-chloro) is electronically significant.[\[5\]](#) The two fluorine atoms at the ortho and para positions (relative to the acetonitrile tail) create a highly electron-deficient ring system, while the chlorine atom at the meta position (C5) provides a handle for further functionalization (e.g., palladium-catalyzed cross-coupling) and enhances metabolic stability by blocking the C5 oxidation site.[\[5\]](#)

## Physicochemical Data Table

Property	Value / Description	Source/Method
CAS Number	1429422-26-3	Chemical Abstracts Service
Molecular Weight	187.57 g/mol	Calculated
Appearance	White to off-white crystalline solid	Analog comparison
Predicted LogP	-2.3 - 2.5	Consensus Modeling
H-Bond Acceptors	3 (N, F, F)	Structural Analysis
H-Bond Donors	0	Structural Analysis
Rotatable Bonds	1 (C-C bond of acetonitrile group)	Structural Analysis
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in Water	Empirical

## Part 2: Synthetic Pathways & Process Chemistry

### Retrosynthetic Analysis

The most robust industrial route for synthesizing **5-Chloro-2,4-difluorophenylacetonitrile** avoids direct electrophilic substitution on the deactivated ring.<sup>[5]</sup> Instead, it relies on the functionalization of the methyl group of the corresponding toluene derivative.<sup>[5]</sup>

Primary Route: Radical Halogenation followed by Nucleophilic Substitution.<sup>[5]</sup>

- Precursor: 5-Chloro-2,4-difluorotoluene.<sup>[5]</sup>
- Intermediate: 5-Chloro-2,4-difluorobenzyl bromide.<sup>[5]</sup>
- Product: **5-Chloro-2,4-difluorophenylacetonitrile**.<sup>[1][2][3][4][5][6]</sup>

## Reaction Workflow Diagram (Graphviz)



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Caption: Two-step synthesis via radical bromination and nucleophilic cyanidation.

## Detailed Experimental Protocol

### Step 1: Synthesis of 5-Chloro-2,4-difluorobenzyl bromide[5]

- Reagents: 5-Chloro-2,4-difluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).[5]
- Solvent: Carbon Tetrachloride ( ) or Chlorobenzene (greener alternative).[5]
- Procedure:
  - Charge the reactor with solvent and starting toluene derivative under atmosphere.
  - Add NBS and AIBN.[5]
  - Heat to reflux (approx. 80-85°C) with vigorous stirring. Critical Control Point: Monitor the disappearance of starting material via GC-MS to prevent over-bromination (formation of benzal bromide).[5]
  - Cool to 0°C to precipitate succinimide byproduct.
  - Filter and concentrate the filtrate to yield the crude benzyl bromide.[5]

### Step 2: Cyanidation (The Critical Step)[5]

- Reagents: Crude Benzyl Bromide (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq).[5]

- Solvent: DMSO (Dimethyl sulfoxide) is preferred for rate enhancement, or a Toluene/Water biphasic system with TBAB (Phase Transfer Catalyst).[5]
- Procedure:
  - Dissolve NaCN in DMSO (Caution: Exothermic).[5]
  - Add the benzyl bromide solution dropwise at 20-25°C. Exotherm Control: Do not allow temperature to exceed 45°C to prevent dimerization/polymerization.[5]
  - Stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[5]
  - Quench: Pour reaction mixture into ice water. The product typically precipitates or oils out. [5]
  - Extraction: Extract with Ethyl Acetate ( ). Wash organics with water and brine to remove DMSO.[5]
  - Purification: Recrystallization from Ethanol/Heptane or vacuum distillation.[5]

## Part 3: Pharmaceutical & Agrochemical Utility

### Structural Significance

This molecule serves as a "Privileged Scaffold Intermediate." [5] The nitrile group is a versatile precursor that can be transformed into:

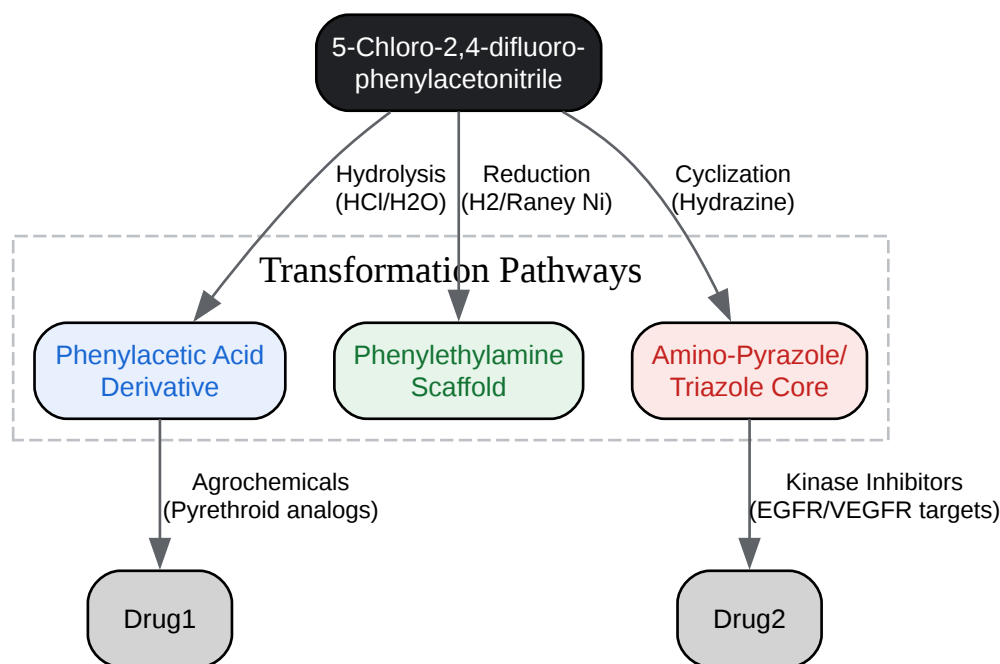
- Carboxylic Acids: Via acid hydrolysis (for amides/esters).[5]
- Amines: Via reduction (for building ethylamine linkers).[5]
- Heterocycles: Cyclization with hydrazines/amidines to form triazoles or pyrimidines.[5]

### Application Pathway: Kinase Inhibitors & Antifungals

The 2,4-difluorophenyl moiety is a pharmacophore often found in antifungal agents (e.g., Fluconazole analogs) and kinase inhibitors (e.g., EGFR inhibitors).[5] The addition of the 5-

chloro substituent increases lipophilicity (LogP) and blocks metabolic hydroxylation at the 5-position, extending the drug's half-life (

).[5]



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Caption: Divergent synthesis pathways from the nitrile intermediate to bioactive cores.[5]

## Part 4: Safety, Handling, & Waste Management (HSE)[5]

### Hazard Identification

- Acute Toxicity: Nitriles are toxic if swallowed, inhaled, or absorbed through the skin (Liberates HCN in vivo).[5]
- Skin/Eye Irritation: The fluorinated benzyl halides (precursors) are potent lachrymators and skin irritants.[5]
- Signal Word: DANGER.

### Safe Handling Protocol

- Engineering Controls: All operations involving NaCN or the nitrile product must be performed in a certified chemical fume hood with a face velocity >100 fpm.
- PPE: Double nitrile gloves (0.11mm min thickness), chemical splash goggles, and a lab coat. [5]
- Cyanide Antidote: An amyl nitrite or hydroxocobalamin kit must be available immediately outside the work area.[5]

## Waste Disposal (Self-Validating System)

- Cyanide Waste: Aqueous streams containing NaCN must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate ( ) before disposal.[5]
  - Validation: Test with KI-Starch paper (should turn blue due to excess oxidant) and Cyantesmo paper (should remain white, indicating no free CN).[5]
- Organic Waste: Halogenated solvent waste stream.[5]

## References

- Chemical Abstracts Service (CAS).CAS Registry Number 1429422-26-3.[5] American Chemical Society.[5] [5]
- Accela ChemBio.Product Data Sheet: **5-Chloro-2,4-difluorophenylacetonitrile**. Catalog ID SY229079.[2][5]
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for substituted phenylacetonitriles. [5]
- World Intellectual Property Organization (WIPO).Patents regarding synthesis of 2,4-difluorophenylacetonitrile derivatives for pharmaceutical use.

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